Asunaprevir

概要

準備方法

BMS-650032の合成には、トリペプチドのアシルスルホンアミドコアの構築を含む、複数の段階があります。 反応条件には、ジメチルスルホキシド(DMSO)などの有機溶媒や、目的の化学変換を達成するための特定の試薬の使用がしばしば含まれます . 工業生産方法では、これらの合成経路を最適化して、最終生成物の高収率と高純度を確保することに重点が置かれています .

化学反応の分析

Metabolic Reactions

Asunaprevir is primarily metabolized in the liver through oxidative pathways , with CYP3A enzymes playing a dominant role. Key metabolic reactions include:

Primary Metabolic Pathways

| Reaction Type | Enzymes Involved | Metabolites Formed | Contribution (%) |

|---|---|---|---|

| Mono-oxidation | CYP3A4, CYP3A5 | Hydroxylated derivatives | ~40% |

| Bis-oxidation | CYP3A4 | Dihydroxylated derivatives | ~25% |

| N-Dealkylation | CYP2C19, CYP2D6 | Alkyl chain cleavage products | ~15% |

| O-Demethylation | CYP2A6, CYP2B6 | Desmethyl metabolites | ~10% |

| Isoquinoline ring loss | CYP3A4 | Fragmented intermediates | ~10% |

-

CYP3A4/5 account for >80% of total oxidative metabolism, while CYP2C19 , CYP2D6 , and others contribute minimally .

-

Approximately 15 metabolites are identified, none exceeding 20% of circulating exposure .

Key Findings

-

Autoinduction : this compound weakly induces CYP3A, increasing its own clearance by ~30% over 14 days .

-

Protein Binding : >99% plasma protein binding limits free circulating drug availability .

-

Excretion : 84% of the dose is eliminated via feces (mainly metabolites), with <1% excreted renally .

Synthetic Reactions

The synthesis of this compound involves strategic steps to construct its tripeptidic acylsulfonamide core:

Critical Synthetic Steps

Structural Insights

-

The acylsulfonamide group engages His57 and Ser139 in HCV NS3/4A protease via hydrogen bonds, critical for inhibitory activity .

-

The cyclopropane moiety enhances metabolic stability by reducing CYP-mediated oxidation at adjacent sites .

Stability and Degradation

-

pH Sensitivity : Aqueous solubility drops to 0.0003 mg/mL at pH 5.72 , limiting gastrointestinal absorption without formulation aids .

-

Photostability : No significant degradation under standard light exposure .

Resistance-Associated Mutations

While not direct chemical reactions, mutations in HCV NS3/4A (e.g., D168V, R155K) alter binding interactions:

| Mutation | Impact on Binding Energy (ΔΔG, kcal/mol) | Fold Resistance to this compound |

|---|---|---|

| D168V | +3.2 | 373x |

| R155K | +1.8 | 21x |

| Q80K | +0.9 | 3x |

These mutations disrupt π-stacking with the isoquinoline ring and hydrogen bonding with Asp81 .

科学的研究の応用

Combination Therapy with Interferon and Ribavirin

Asunaprevir has been extensively studied in combination with pegylated interferon alfa and ribavirin, particularly for treatment-naïve patients infected with HCV genotypes 1 and 4.

Key Findings:

- In a Phase 2b study, patients receiving this compound (200 mg twice daily) alongside pegylated interferon alfa and ribavirin demonstrated significantly improved response rates compared to those on placebo. The sustained virologic response (SVR24) rates were 64% versus 44% in the placebo group for genotype 1 patients, and 89% versus 43% for genotype 4 patients .

- Adverse events were generally manageable, with aminotransferase elevations being the most notable but resolvable upon treatment adjustments .

All-Oral Regimens

This compound has also been evaluated in all-oral regimens without interferon or ribavirin. For instance, its combination with daclatasvir has shown promising results.

Clinical Trial Data:

- A study involving patients with HCV genotype 1b reported that an all-oral regimen of daclatasvir plus this compound achieved an SVR rate of 100% after 24 weeks of treatment . This regimen is particularly beneficial for patients intolerant to interferon.

Resistance Studies

Resistance to this compound has been a significant area of research, especially concerning its effectiveness against various HCV genotypes.

Resistance Mechanisms:

- In vitro studies have identified specific mutations associated with resistance to this compound, particularly at the NS3 protease domain (e.g., V36, T54, R155, A156) which can emerge during therapy . Understanding these resistance patterns is crucial for optimizing treatment regimens.

Efficacy Summary Table

| Study Type | Treatment Regimen | Genotype | SVR Rate (%) | Adverse Events |

|---|---|---|---|---|

| Phase 2b | This compound + PegIFN + RBV | 1 | 64 | Aminotransferase elevations |

| All-Oral | Daclatasvir + this compound | 1b | 100 | Minimal adverse effects |

Patient Demographics from Key Trials

| Trial Name | Total Patients | Male (%) | Age Range (Years) | Genotype Distribution |

|---|---|---|---|---|

| AI447016 | 213 | 64.3 | 18 - 49 | Genotype 1 (majority) |

| Daclatasvir Study | Varies | Not specified | Not specified | Genotype 1b |

Case Study: Efficacy in Treatment-Naïve Patients

A notable case involved a cohort of treatment-naïve patients who received this compound combined with pegylated interferon alfa and ribavirin. The study found that:

- Patient Profile: Majority male, aged between 46.5 and 52.5 years.

- Outcome: Extended rapid virologic response achieved by up to 92% in certain dosing groups .

Case Study: All-Oral Regimen Success

In another study focusing on an all-oral regimen involving daclatasvir and this compound:

作用機序

BMS-650032は、C型肝炎ウイルスのNS3プロテアーゼを阻害することでその効果を発揮します。 この化合物のアシルスルホンアミド部分は、非共有結合的にNS3プロテアーゼの触媒部位と相互作用し、プロテアーゼがウイルスポリタンパク質を切断するのを阻止します . この阻害は、ウイルスの複製プロセスを阻害し、ウイルス量の減少につながります . 関与する分子標的には、NS3プロテアーゼとその関連するコファクターが含まれます .

類似化合物との比較

BMS-650032は、その特定の化学構造と高い経口バイオアベイラビリティにより、他のNS3プロテアーゼ阻害剤とは異なります。類似の化合物には次のものがあります。

生物活性

Asunaprevir is a potent antiviral compound primarily known for its role as a hepatitis C virus (HCV) NS3 protease inhibitor. This article explores its biological activity, mechanisms of action, clinical efficacy, and associated case studies, supported by data tables and research findings.

This compound functions by inhibiting the NS3 protease enzyme, which is crucial for the replication of the HCV. The compound exhibits high potency with an IC50 range of 0.2-3.5 nM against HCV NS3 protease . Its mechanism involves the formation of a reversible complex with the protease, preventing the cleavage of viral polyproteins necessary for viral maturation and replication.

Antiviral Efficacy

This compound has demonstrated significant antiviral activity in various studies:

- In Vitro Studies : In replicon cell systems, this compound showed 50% effective concentration (EC50) values of 4 nM for genotype 1a and 1 nM for genotype 1b . This indicates its strong efficacy against both prevalent HCV genotypes.

- Clinical Trials : A series of clinical trials evaluated this compound's safety and efficacy. In a study involving patients treated with this compound and daclatasvir, 100% achieved sustained virologic response (SVR) after 24 weeks .

Clinical Case Studies

Several key studies highlight the clinical effectiveness and safety profile of this compound:

| Study | Treatment Regimen | SVR Rate | Notable Adverse Events |

|---|---|---|---|

| Suzuki et al. (2014) | This compound 600 mg BID | 92% | Increased ALT levels |

| Kumada et al. (2014) | DCV + ASN (200 mg BID) | 76.7% | Diarrhea, myalgia |

| Multiple Ascending Dose Study | This compound doses (200-600 mg BID) | Varied by dose | Cytolytic hepatitis in one patient |

In the Suzuki et al. study, patients receiving this compound at a higher dose experienced elevated aminotransferase levels, leading to dose adjustments . These findings underscore the importance of monitoring liver function during treatment.

Immune Modulation

Interestingly, this compound also activates innate immune responses. Research indicates that it enhances MAVS-dependent signaling pathways, which play a role in restricting HCV and dengue virus infections . The activation was assessed using reporter assays that measured interferon-beta promoter activity, showing that this compound can modulate immune responses in hepatocytes.

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

特性

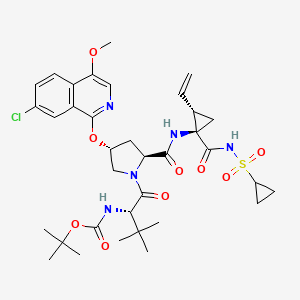

IUPAC Name |

tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWSZZJLZRKHHD-WVWIJVSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46ClN5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026065 | |

| Record name | Asunaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<50 mg/L | |

| Record name | Asunaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Asunaprevir is a highly active HCV NS3 protease inhibitor. The genome of HCV has a positive polarity which allows it to be translated into a protein in the host cell without further transformation steps. However, the resultant protein needs to be divided by the enzyme NS3 protease into single proteins in order to be able to exert its enzymatic activity or structural role. Therefore, due to NS3 vital importance for viral replication, the inhibiting action of asunaprevir causes a robust antiviral activity. | |

| Record name | Asunaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

630420-16-5 | |

| Record name | Asunaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630420-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asunaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630420165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asunaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Asunaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxy-1-isoquinolinyl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)-L-prolinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASUNAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9X0KRJ00S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

145-155 ºC | |

| Record name | Asunaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。